3-Methoxyisoquinolin-5-amine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-methoxyisoquinolin-5-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O/c1-13-10-5-8-7(6-12-10)3-2-4-9(8)11/h2-6H,11H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLUZDTUIRHAGOY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=C2C=CC=C(C2=C1)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
The Fundamental Role of the Isoquinoline Nucleus in Drug Discovery
The isoquinoline (B145761) scaffold, a bicyclic aromatic system composed of a benzene (B151609) ring fused to a pyridine (B92270) ring, is a cornerstone in the field of drug discovery. vulcanchem.com Its prevalence in a wide array of natural products, particularly alkaloids, has long signaled its biological importance. nih.gov This "privileged scaffold" is a recurring motif in numerous pharmaceuticals due to its ability to interact with a diverse range of biological targets. researchgate.net
The structural rigidity and aromatic nature of the isoquinoline nucleus provide an ideal framework for the spatial orientation of various functional groups, enabling precise interactions with enzymes and receptors. researchgate.netsemanticscholar.org This versatility has led to the development of isoquinoline-containing drugs with a broad spectrum of therapeutic applications. Research has demonstrated the efficacy of isoquinoline derivatives as anticancer, antimicrobial, anti-inflammatory, analgesic, and neuroprotective agents. researchgate.netsemanticscholar.orgsmolecule.com
The biological activities of isoquinoline derivatives are vast and well-documented. They have been identified as potential treatments for a range of diseases, including cancer, through mechanisms such as inducing apoptosis and inhibiting cell proliferation. semanticscholar.orgresearchgate.net Furthermore, their role in modulating neuroinflammation and oxidative stress has made them attractive candidates for developing therapies for neurodegenerative conditions like Alzheimer's disease. researchgate.net The isoquinoline core is found in numerous established drugs, underscoring its therapeutic relevance. semanticscholar.orgrsc.org
The Compound 3 Methoxyisoquinolin 5 Amine As a Core Structure for Medicinal Chemistry Research
Strategic Approaches to Isoquinoline Scaffold Assembly
The synthesis of the isoquinoline core is a well-established field in heterocyclic chemistry, with several classical and modern methods available to chemists. These strategies provide the foundational framework upon which specific functional groups, such as the methoxy and amine moieties of the target compound, are installed.
Cycloaddition and Condensation Reactions in Isoquinoline Synthesis
Condensation reactions represent the cornerstone of isoquinoline synthesis, providing robust and versatile routes to the heterocyclic core. numberanalytics.com Key among these are the Bischler-Napieralski, Pictet-Spengler, and Pomeranz-Fritsch reactions. numberanalytics.comwikipedia.org The Bischler-Napieralski reaction involves the cyclization of a β-arylethylamide using a dehydrating agent like phosphorus oxychloride. numberanalytics.com The Pictet-Spengler reaction condenses a β-arylethylamine with an aldehyde or keto-acid to form a tetrahydroisoquinoline, which can be subsequently aromatized. numberanalytics.comnumberanalytics.com The Pomeranz-Fritsch reaction employs the acid-catalyzed cyclization of a benzalaminoacetal, formed from the condensation of a benzaldehyde (B42025) and an aminoacetoaldehyde dialkyl acetal (B89532), to yield the isoquinoline ring. wikipedia.orgnumberanalytics.comorganicreactions.org
Cycloaddition reactions offer another powerful avenue for constructing the isoquinoline skeleton and related fused systems. The [3+2] cycloaddition of isoquinolinium N-ylides with activated alkynes or olefins is a prominent method for synthesizing pyrrolo[2,1-a]isoquinolines. beilstein-journals.orgmdpi.com This can be performed as a one-pot, three-component reaction. mdpi.com Additionally, [4+2] cycloaddition reactions, such as those between substituted oxazoles and arynes, can produce functionalized isoquinolines through a cycloaddition-ring-opening pathway. researchgate.net
Table 1: Classical Condensation Reactions for Isoquinoline Synthesis
| Reaction Name | Starting Materials | Key Reagents/Conditions | Product Type | Citation(s) |
|---|---|---|---|---|
| Bischler-Napieralski | β-Arylethylamide | Lewis Acid (e.g., POCl₃, P₂O₅) | Dihydroisoquinoline | numberanalytics.com |
| Pictet-Spengler | β-Arylethylamine, Aldehyde/Keto-acid | Acid catalysis | Tetrahydroisoquinoline | numberanalytics.comnumberanalytics.com |
| Pomeranz-Fritsch | Benzaldehyde, Aminoacetoaldehyde acetal | Strong Acid (e.g., H₂SO₄) | Isoquinoline | wikipedia.orgnumberanalytics.comorganicreactions.org |
Palladium-Catalyzed Cross-Coupling Reactions for Isoquinoline Derivatization
Palladium catalysis has revolutionized the synthesis and functionalization of heterocyclic compounds, including isoquinolines. These methods allow for the convergent and regioselective construction of highly substituted isoquinoline systems. pnas.org A notable approach involves the palladium-catalyzed α-arylation of ketones with ortho-haloaryl acetals. The resulting intermediate can then undergo acid-mediated cyclization and aromatization with an ammonium (B1175870) source to furnish the isoquinoline ring. pnas.org This strategy is highly versatile, tolerating a wide array of aryl, heteroaryl, and alkyl substituents at what becomes the C3 position of the isoquinoline. pnas.org
Furthermore, palladium-catalyzed domino or cascade reactions provide efficient pathways to complex isoquinoline derivatives. For instance, a Heck-type cascade process using 2-(1-alkynyl)benzaldimines has been developed to produce 4-alkylated isoquinolines. rsc.org The Larock isoquinoline synthesis, a palladium-catalyzed cyclization/cross-coupling of N-substituted-o-(1-alkynyl)benzaldimines with electrophiles, is a practical route to 3,4-disubstituted isoquinolines. acs.org Recent advancements have even led to the development of an asymmetric variant of this reaction to access axially chiral isoquinolines. acs.org
Table 2: Examples of Palladium-Catalyzed Reactions in Isoquinoline Synthesis
| Reaction Type | Substrates | Catalyst/Ligand System | Key Feature | Citation(s) |
|---|---|---|---|---|
| α-Arylation/Cyclization | Ketones, o-Haloaryl acetals | Pd catalyst | Convergent synthesis of polysubstituted isoquinolines | pnas.org |
| Domino Heck Reaction | 2-(1-Alkynyl)benzaldimines | Pd catalyst | Forms 4-alkylated isoquinolines | rsc.org |
| Larock Synthesis | N-tert-Butyl-o-(1-alkynyl)benzaldimines, Electrophiles | Pd(OAc)₂ / Ligand | Access to 3,4-disubstituted isoquinolines | acs.org |
| C-H Activation/Annulation | N-Methoxybenzamides, Allenes | Pd catalyst | Regioselective synthesis of isoquinolonones | mdpi.com |
Novel Synthetic Routes via Organometallic Intermediates
The use of organometallic intermediates, particularly organolithium species, provides direct and powerful methods for constructing functionalized isoquinolines. One such strategy involves the reaction of 2-[alkoxy(lithio)methyl]benzonitriles with various nitriles. clockss.org The initial lithiation of a 2-(alkoxymethyl)benzonitrile with a strong base like lithium diisopropylamide (LDA) generates a benzylic anion. This organometallic intermediate then attacks a nitrile, and subsequent intramolecular cyclization upon workup affords 3-substituted 4-alkoxyisoquinolin-1-amines directly. clockss.org This method is notable for its directness in installing the C1-amine and C4-alkoxy groups, which are structurally related to the target compound.
Another approach utilizes the direct metalation of an existing isoquinoline ring followed by trapping with an electrophile. beilstein-journals.org For example, a benzyloxy-methoxyisoquinoline can be deprotonated at C1 using a strong base (like a Knochel-Hauser base, TMPZnCl·LiCl), creating an organometallic intermediate that can then be methylated. beilstein-journals.org This highlights how organometallic chemistry can be used for late-stage functionalization of the isoquinoline core.
Regioselective Functionalization of the Isoquinoline Ring System
Achieving regioselectivity is a critical challenge in the synthesis of specifically substituted isoquinolines like 3-methoxy-5-aminoisoquinoline. The inherent electronic properties of the isoquinoline ring direct reactions to certain positions, but modern catalytic methods offer greater control.
Palladium-catalyzed C-H activation and annulation reactions have been developed for the regioselective synthesis of isoquinolones from N-methoxybenzamides and allenes. mdpi.com The regioselectivity of the annulation is influenced by steric effects of the substituents on the allene. mdpi.com Similarly, stepwise ruthenium- and palladium-catalyzed C-H bond functionalizations have been used to produce 4-substituted tetrahydroisoquinoline derivatives with high regioselectivity. acs.org
Recent breakthroughs have enabled the challenging meta-C-H alkylation of isoquinolines. rsc.org One strategy involves N-alkylation of the isoquinoline followed by a phosphite-mediated photochemical beilstein-journals.orgCurrent time information in Bangalore, IN. N-to-C rearrangement, which selectively installs an alkyl group at the meta-position (C5 or C7). rsc.org The regioselectivity of classical condensation reactions like the Pictet-Spengler synthesis is also heavily influenced by the substituents present on the aromatic ring of the starting phenylethylamine, with the less hindered ortho position typically favored for cyclization. researchgate.net
Preparation of Structurally Diverse this compound Derivatives for Biological Evaluation
The synthesis of a parent compound like this compound is often the first step in a broader medicinal chemistry campaign. To explore structure-activity relationships (SAR), a diverse library of related analogs is typically prepared and subjected to biological evaluation. nih.govnih.gov The synthetic methodologies described previously provide the tools needed to generate this diversity.
Structural modifications can be made at several positions on the isoquinoline core. For example, using the route involving lithiated benzonitriles, different nitriles (aliphatic or aromatic) can be employed to vary the substituent at the C3 position. clockss.org Palladium-catalyzed cross-coupling reactions are particularly well-suited for introducing a wide range of substituents around the ring. For instance, after constructing the core, halogen atoms can be selectively introduced and then used as handles for Suzuki, Buchwald-Hartwig, or Sonogashira coupling reactions to install new aryl, amino, or alkynyl groups, respectively.
The amine and methoxy groups themselves can also be modified. The primary amine at C5 could be acylated, alkylated, or converted into other functional groups. The methoxy group at C3 could be swapped for other alkoxy groups or potentially cleaved to reveal a hydroxyl group for further derivatization. The goal of such synthetic efforts is to produce a range of compounds with varied steric and electronic properties for comprehensive biological screening against targets like kinases or other enzymes. nih.gov
Table 3: Potential Sites for Derivatization of the this compound Scaffold
| Position | Type of Modification | Potential Functional Groups | Synthetic Method |
|---|---|---|---|
| C1 | Substitution | Alkyl, Aryl, Halogen | Metalation/Electrophilic Trap, Sandmeyer-type reactions |
| C3 | Variation of R-group | Different Alkyl/Aryl groups | Use of varied nitriles in condensation synthesis |
| C4 | Substitution | Alkyl, Halogen | Domino Heck, Electrophilic Aromatic Substitution |
| C5 (Amine) | N-functionalization | Amides, Sulfonamides, Secondary/Tertiary Amines | Acylation, Alkylation, Reductive Amination |
| Aromatic Ring (C6, C7, C8) | Substitution | Halogens, Nitro, Alkyl | Electrophilic Aromatic Substitution, Directed Metalation |
Structure Activity Relationship Sar Profiling of 3 Methoxyisoquinolin 5 Amine Analogues
Methodological Frameworks for SAR Elucidation
The elucidation of Structure-Activity Relationships (SAR) for isoquinoline (B145761) derivatives, including analogues of 3-methoxyisoquinolin-5-amine, employs a variety of methodological frameworks. These frameworks guide the systematic investigation of how modifications to a chemical structure influence its biological activity. wikipedia.org
A common approach involves the synthesis of a series of analogues where specific parts of the lead molecule, in this case, this compound, are systematically altered. drugdesign.org This can include changing the position and nature of substituents, modifying the carbon skeleton, and altering the stereochemistry of the molecule. youtube.com The synthesized analogues are then evaluated for their biological activity to identify which structural features are critical for the desired effect. youtube.com
Computational methods, such as molecular docking, are also employed to predict how these analogues might interact with their biological targets. d-nb.info These in silico studies can rationalize observed SAR trends and guide the design of new compounds with potentially enhanced activity. d-nb.info For instance, molecular docking can help visualize the binding mode of an inhibitor within the active site of an enzyme, providing insights into key interactions like hydrogen bonds. drugdesign.org
Quantitative Structure-Activity Relationship (QSAR) models represent a more refined method, establishing mathematical relationships between chemical structure and biological activity. wikipedia.org These models can help predict the activity of unsynthesized compounds, thereby prioritizing synthetic efforts.
Positional and Substituent Effects on Biological Activity
The methoxy (B1213986) group (-OCH3) on the isoquinoline scaffold can significantly impact the pharmacological properties of the molecule. Its electron-donating nature can increase the electron density of the aromatic system, which in turn affects the molecule's reactivity and its interactions with biological targets. nih.gov
In the context of isoquinoline derivatives, the presence of a methoxy group has been shown to be favorable for certain biological activities. For example, in a series of benzamide-isoquinoline derivatives, the addition of an electron-donating methoxy group increased the affinity for the sigma-2 (σ2) receptor. nih.gov Specifically, a methoxy group at the para-position of the benzamide (B126) phenyl ring dramatically improved the selectivity for the σ2 receptor over the σ1 receptor. nih.gov This highlights the sensitivity of this position to electronic effects for manipulating receptor subtype selectivity. nih.gov
Furthermore, computational studies on 5-methoxyisoquinoline (B1338356) indicate that the methoxy substituent influences the electronic properties of the isoquinoline system through both resonance and inductive effects. This alteration in electron distribution can affect the molecule's chemical reactivity and potential biological activities. For instance, in the synthesis of 1,2,3,4-tetrahydroisoquinoline (B50084) (THIQ) derivatives, the presence of an electron-donating group like a methoxy group favors the cyclization step. rsc.org
The position of the methoxy group is also critical. Studies on other isoquinoline derivatives have shown that the location of substituents can dramatically alter the biological activity. While direct data on the 3-methoxy position of this compound is specific, the general principles of substituent effects on the isoquinoline ring are well-established.
The amine moiety (-NH2) is a critical functional group that often plays a key role in the interaction of a molecule with its biological target. In many receptor-ligand interactions, the basic nitrogen of an amine group can form a salt bridge with an acidic residue, such as a conserved aspartic acid, in the receptor's binding site. mdpi.com This strong, non-covalent interaction is a significant contributor to binding affinity. mdpi.com
For isoquinoline derivatives, the amine group is often essential for their biological activity. For example, in a series of 1H-pyrrolo[3,2-c]quinoline derivatives, the geometry and substitution pattern of the amine moiety at position 4 were found to significantly influence the quality of the salt bridge formed with the 5-HT6 receptor. mdpi.com
While specific studies on the 5-amine position of this compound are limited, the general importance of the amine group in isoquinoline derivatives is well-documented. For instance, 5-aminoisoquinoline (B16527) derivatives have been investigated as kinase inhibitors. The position of the nitrogen-bearing side chain on the isoquinoline skeleton can considerably affect the binding affinity and solubility of the compound. d-nb.info
The rational design of analogues of this compound often involves the strategic substitution of the aromatic and heteroaromatic rings to enhance biological activity and selectivity. researchgate.net By understanding the SAR, medicinal chemists can introduce various functional groups to probe the steric and electronic requirements of the target's binding site. drugdesign.org
For example, in the development of potent tetrahydroisoquinoline (THIQ)-derived LFA-1/ICAM-1 antagonists, novel (S)-substituted heteroaryl-bearing α-amino acids were identified as effective replacements for a diaminopropanoic acid moiety, leading to improved potency. nih.gov This demonstrates how heteroaromatic substitutions can be used to optimize ligand-receptor interactions.
The replacement of one aromatic system with another can also have a profound impact on activity. In a series of rimcazole (B1680635) analogues, replacing the carbazole (B46965) ring with a more flexible diphenylamine (B1679370) moiety led to a significant increase in affinity for the dopamine (B1211576) transporter. nih.gov
Furthermore, the introduction of substituents on the aromatic rings of isoquinoline derivatives can modulate their activity. For instance, the presence and position of substituents on the phenyl ring of 1-phenyl-1,2-dihydroisoquinoline (B106894) derivatives significantly influence their pharmacological profile.
Contribution of the Amine Moiety to Target Interaction
Ligand Efficacy and Selectivity in SAR Contexts
The structural features of isoquinoline derivatives are directly correlated with their potency as enzyme inhibitors. The isoquinoline scaffold serves as a versatile template for designing inhibitors for a variety of enzymes. semanticscholar.org
For instance, in a study of 3,4-dihydroisoquinoline-2(1H)-sulfonamides as carbonic anhydrase (CA) inhibitors, the presence of small substituents at the C-1 position of the isoquinoline scaffold was found to control both the inhibitory potency and selectivity against different human CA isoforms. acs.org Some derivatives showed potent inhibition of tumor-associated hCA IX and hCA XIV at nanomolar concentrations, with low affinity for the more ubiquitous hCA II. acs.org X-ray crystallography confirmed that the sulfonamide group interacts with the zinc ion in the enzyme's active site, a key feature for inhibition. acs.org
In another example, the inhibitory potency of isoquinoline derivatives on mitochondrial respiration was found to be determined more by the steric properties of the compounds than their electrostatic properties. nih.gov This suggests that the shape and size of the molecule are critical for its fit within the enzyme's binding site.
The following table summarizes the inhibitory activity of some isoquinoline derivatives against different enzymes, highlighting the impact of structural modifications on potency.
| Compound Class | Target Enzyme | Key Structural Features for Potency | Reference |
| 3,4-Dihydroisoquinoline-2(1H)-sulfonamides | Carbonic Anhydrase (CA) | Small C-1 substituents, sulfonamide group | acs.org |
| Isoquinoline derivatives | Mitochondrial Complex I | Steric properties, quaternary nitrogen | nih.gov |
| 1-Aryl-6-hydroxy-THIQ analogues | Plasmodium falciparum | Specific substitutions on the aryl ring | rsc.org |
| 5,8-Disubstituted THIQ analogues | Mycobacterium tuberculosis ATP synthase | Substitutions at the 5 and 8 positions | rsc.org |
These examples underscore the principle that a deep understanding of the SAR is essential for the rational design of potent and selective enzyme inhibitors based on the isoquinoline scaffold.
Structure-Dependent Receptor Binding Affinity and Selectivity Profiles
A comprehensive review of publicly available scientific literature and chemical databases reveals a notable absence of specific structure-activity relationship (SAR) studies focused on this compound and its direct analogues concerning their receptor binding affinity and selectivity. While the isoquinoline scaffold is a common motif in medicinal chemistry with numerous derivatives investigated for activity at various receptors, dedicated research systematically exploring the impact of structural modifications to this compound on receptor binding is not presently available in published literature.
Research on related isoquinoline compounds provides some context for how substitutions on the isoquinoline ring system can influence receptor interactions. For instance, studies on different isoquinoline series have demonstrated that the nature and position of substituents significantly affect binding affinity and selectivity for targets such as serotonin (B10506) receptors, opioid receptors, and various kinases. nih.govnih.gov However, these findings are specific to the studied scaffolds and cannot be directly extrapolated to predict the behavior of this compound analogues.
The development of a meaningful SAR profile requires the synthesis of a library of analogues where specific parts of the this compound molecule are systematically varied. Subsequent testing of these analogues in radioligand binding assays against a panel of receptors would be necessary to generate the data required for such an analysis. This would involve measuring the binding affinities (e.g., K_i or IC_50_ values) of each analogue at different receptor subtypes to determine both potency and selectivity.
Without such dedicated studies, it is not possible to construct data tables or provide detailed research findings on the structure-dependent receptor binding affinity and selectivity profiles of this compound analogues. The scientific community has yet to publish research that specifically addresses this area.
Pharmacological Characterization and Biological Target Engagement of 3 Methoxyisoquinolin 5 Amine
Preclinical Biological Activity Assessments (In Vitro Models)
The preclinical evaluation of 3-Methoxyisoquinolin-5-amine and its close structural analogs has primarily centered on their potential in oncology. Research has explored its utility as a scaffold in the synthesis of more complex molecules with targeted biological activities.
Derivatives synthesized using the isoquinoline (B145761) core have shown notable activity. For example, various aminoisoquinoline-5,8-quinones have been evaluated for their cytotoxic activity. nih.gov Specifically, certain derivatives of l-alanine, l-leucine, and l-phenylalanine (B559525) showed significant promise with IC₅₀ values ranging from 0.5 to 6.25 μM and good selectivity indexes. nih.gov
| Derivative Class | Cell Line | IC₅₀ (μM) | Source |
|---|---|---|---|
| 5-Amino-3-arylisoquinolinone Analog | HeLa S3 (Cervical Cancer) | 15.0 | researchgate.net |
| 5-Amino-3-arylisoquinolinone Analog | HT29 (Colon Cancer) | 6.8 | researchgate.net |
| 5-Amino-3-arylisoquinolinone Analog | A549 (Lung Cancer) | 13.7 | researchgate.net |
| 5-Amino-3-arylisoquinolinone Analog | H1299 (Lung Cancer) | 18.7 | researchgate.netscispace.com |
| 5-Amino-3-arylisoquinolinone Analog | Panc1 (Pancreatic Cancer) | 12.9 | researchgate.net |
| Aminoisoquinoline-5,8-quinone derivatives (general range) | Various Cancer Lines | 0.5 - 6.25 | nih.gov |
There is limited direct scientific literature assessing the specific antioxidant properties of this compound. However, the broader class of isoquinoline alkaloids and related phenolic compounds are recognized for their potential antioxidant activities. nih.govmdpi.com For example, the structurally related 7-Methoxy-1,2,3,4-tetrahydroisoquinolin-4-amine has been noted to possess antioxidant capabilities, which are crucial for protecting cells from oxidative stress. The antioxidant potential is often attributed to the ability of the phenolic or amino groups to scavenge free radicals. nih.govmdpi.com Further investigation is required to specifically characterize the antioxidant profile of this compound.
Direct studies focusing on the neuroprotective effects of this compound are not prominently available in current research. The field has seen investigations into other isoquinoline derivatives for neuroprotection. For instance, research indicates that compounds like 7-Methoxy-1,2,3,4-tetrahydroisoquinolin-4-amine dihydrochloride (B599025) exhibit neuroprotective properties in models of neurodegenerative conditions. Such effects are often linked to the modulation of neurotransmitter systems and protection against oxidative stress. nih.gov However, dedicated studies are necessary to determine if this compound shares these neuroprotective characteristics.
Assessment of Antioxidant Properties
Modulatory Effects on Key Molecular Targets
The primary pharmacological interest in the this compound scaffold lies in its application for developing targeted enzyme inhibitors, particularly within the field of oncology.
The isoquinoline core structure is a recognized pharmacophore for inhibiting various enzymes, including the Poly(ADP-ribose) Polymerase (PARP) family.
| Compound Class | Target Enzyme | Key Structural Feature | Outcome | Source |
|---|---|---|---|---|
| 3-Aryl-5-methoxyisoquinolin-1-ones | Tankyrase-1 (TNKS-1) | Methoxy (B1213986) group at 5-position | Potent Inhibition | nus.edu.sgnih.gov |
| 3-Aryl-5-methoxyisoquinolin-1-ones | Tankyrase-2 (TNKS-2) | Methoxy group at 5-position | Potent Inhibition | nus.edu.sgnih.gov |
| 3-Aryl-5-methoxyisoquinolin-1-ones | PARP-1, PARP-2 | Isoquinolin-1-one core | High selectivity for TNKS over PARP-1/2 | nus.edu.sgnih.gov |
Phosphoinositide-Specific Phospholipase C Pathway Modulation
Mechanistic Studies of Target Engagement and Downstream Effects
Investigation of Molecular Recognition and Binding Sites
The molecular recognition of isoquinoline-based ligands by their protein targets is a complex interplay of non-covalent interactions. scispace.comopenstax.org While crystal structures of this compound bound to its targets are not available, molecular modeling and structural studies of related compounds provide significant insights into the likely binding mechanisms.
For A3 adenosine (B11128) receptors, molecular modeling studies have been used to rationalize the binding of antagonists. mdpi.com The binding of isoquinoline and quinazoline (B50416) derivatives is thought to involve interactions within the transmembrane helices of the receptor. ebi.ac.ukmdpi.com The isoquinoline core likely engages in hydrophobic interactions within the binding pocket. The amine and methoxy substituents of this compound would be positioned to form specific hydrogen bonds or electrostatic interactions with amino acid residues in the receptor, contributing to binding affinity and selectivity. For example, in the related 5-aminoisoquinolin-1-one inhibitors of tankyrase, the 5-amino group forms crucial hydrogen bonds with the protein backbone, while the isoquinoline ring system occupies a hydrophobic pocket. nih.govresearchgate.net Molecular modeling of these inhibitors showed that aryl groups at the 3-position project into a large hydrophobic cavity, a finding that may be relevant to the methoxy group at the 3-position of the title compound. nih.gov
In the context of sigma receptors, ligands are known to bind within a pocket composed of a transmembrane domain and a C-terminal domain with a cupin fold. acs.org The binding of ligands like isoquinolines is driven by a combination of hydrophobic interactions with the aromatic rings and an electrostatic interaction involving the protonated amine group. sigmaaldrich.com The specific orientation of the isoquinoline ring and its substituents within this pocket dictates the affinity and selectivity for σ1 versus σ2 subtypes. acs.org
Elucidation of Signal Transduction Pathway Perturbations
The binding of a ligand to its receptor initiates a cascade of intracellular events known as a signal transduction pathway, ultimately leading to a cellular response. openstax.orgfiveable.me The specific pathway perturbed by this compound would depend on its target receptor.
If acting as an antagonist at the A3 adenosine receptor, the compound would block the signaling cascade initiated by the endogenous ligand, adenosine. A3ARs are typically coupled to Gi/o proteins. sigmaaldrich.com Activation of this pathway normally leads to the inhibition of adenylyl cyclase, which decreases intracellular levels of the second messenger cyclic AMP (cAMP) and subsequently reduces the activity of Protein Kinase A (PKA). ebi.ac.ukfiveable.me By antagonizing this receptor, an isoquinoline ligand would prevent this decrease in cAMP, thereby modulating cellular processes such as inflammation and cell growth. sigmaaldrich.com
Should this compound engage sigma receptors, it could modulate a different set of signaling pathways. The σ1 receptor, in particular, is known to be a "ligand-regulated receptor chaperone" that can translocate within the cell and interact with various signaling proteins and ion channels. mdpi.commdpi.com It has been shown to regulate intracellular Ca²⁺ signaling through the inositol (B14025) triphosphate (IP3) receptor at the endoplasmic reticulum. mdpi.com Ligand binding can also modulate K⁺ channels and influence pathways related to cell survival and apoptosis. mdpi.comsigmaaldrich.com Therefore, engagement of sigma receptors by an isoquinoline ligand could lead to significant perturbations in calcium homeostasis, ion channel function, and programmed cell death. mdpi.com
Computational Chemistry and Molecular Modeling in 3 Methoxyisoquinolin 5 Amine Research
In Silico Approaches for Drug Discovery and Optimization
In silico drug discovery encompasses a range of computational methods used to identify and refine potential drug candidates. pharmidex.comnih.gov These approaches are broadly categorized into ligand-based and structure-based drug design. researchgate.net For scaffolds like the isoquinoline (B145761) ring system, these computational tools are vital for exploring vast chemical spaces, predicting biological activities, and understanding pharmacokinetic properties before committing to expensive and time-consuming chemical synthesis. researchgate.netmdpi.com
The process often begins with the creation of a virtual library of derivatives based on a core structure, such as 3-Methoxyisoquinolin-5-amine. Computational tools can then be used to filter this library based on various criteria, including drug-likeness, predicted absorption, distribution, metabolism, and excretion (ADMET) properties. mdpi.com This initial screening helps to prioritize compounds for more detailed computational analysis or for synthesis and biological testing, thereby streamlining the discovery pipeline. pharmidex.comchemrxiv.org For instance, computational studies on isoquinoline derivatives have been instrumental in developing inhibitors for targets ranging from kinases to proteases. nih.govresearchoutreach.org
Ligand-Based Drug Design (LBDD) Strategies
Ligand-based drug design (LBDD) is employed when the three-dimensional structure of the biological target is unknown, but a set of molecules (ligands) with known activity is available. biosolveit.degardp.org The fundamental principle is that molecules with similar structures are likely to exhibit similar biological activities. LBDD methods analyze the physicochemical properties of these known active ligands to build a model, or pharmacophore, that defines the essential features required for bioactivity. mdpi.com
For a compound family like the isoquinoline derivatives, a typical LBDD approach involves:
Pharmacophore Modeling: Identifying the spatial arrangement of key chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) common to active molecules.
3D-QSAR: Developing a quantitative model that correlates the 3D properties of the molecules with their biological activity. mdpi.comresearchgate.net
Shape Screening: Searching for new molecules that have a similar 3D shape to a known active ligand. nih.gov
Fragment-based drug discovery (FBDD) is a related strategy where small molecular fragments are identified and then grown or merged to create a more potent lead compound. researchoutreach.org In one study, merging a 5-substituted isoquinoline derivative with a 7-substituted one led to the generation of a highly potent kinase inhibitor, demonstrating the power of these design strategies. researchoutreach.org
Structure-Based Drug Design (SBDD) and Molecular Docking Simulations
When the 3D structure of the target protein is known, often from X-ray crystallography or cryo-electron microscopy, structure-based drug design (SBDD) becomes a powerful tool. gardp.orgnih.gov SBDD aims to design molecules that fit perfectly into the target's binding site, both in terms of shape and chemical complementarity. nih.govarxiv.org
A cornerstone of SBDD is molecular docking , a computational technique that predicts the preferred orientation and binding affinity of a ligand when bound to a target protein. nih.govchemrxiv.org The process involves sampling numerous possible conformations of the ligand within the binding site and using a scoring function to estimate the strength of the interaction, often reported as a binding energy in kcal/mol. mdpi.com
In the context of this compound derivatives, docking studies can:
Predict how the methoxy (B1213986) and amine groups interact with amino acid residues in the active site.
Identify key interactions, such as hydrogen bonds or pi-stacking, that contribute to binding.
Explain why certain derivatives are more potent than others.
Guide modifications to the isoquinoline scaffold to improve binding affinity. mdpi.comnih.gov
Molecular dynamics (MD) simulations can further refine docking results by modeling the movement of atoms in the protein-ligand complex over time, providing insights into the stability of the predicted binding pose. nih.govrsc.org
| Ligand Type | Protein Target | Binding Energy (kcal/mol) | Reference |
|---|---|---|---|
| Curcumin Analogue (P1) | PARP-1 | -9.56 | rsc.org |
| Curcumin Analogue (P2) | PARP-1 | -9.92 | rsc.org |
| Donepezil | Acetylcholinesterase (AChE) | -10.8 | mdpi.com |
| Designed Inhibitor (M1) | Acetylcholinesterase (AChE) | -12.6 | mdpi.com |
| Designed Inhibitor (M2) | Acetylcholinesterase (AChE) | -13.0 | mdpi.com |
| Luteolin | ERK2 Protein | -10.1 | nih.gov |
| Cratoxanthone E | SARS-CoV-2 Mpro | -11.2 | rjpbr.com |
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical correlation between the chemical structures of a series of compounds and their biological activity. japsonline.comjapsonline.com The goal is to develop a predictive model that can estimate the activity of new, unsynthesized compounds. sioc-journal.cn
For a series of isoquinoline derivatives, a QSAR study typically involves calculating a set of molecular descriptors for each compound. These descriptors quantify various aspects of the molecule's structure, such as:
Topological descriptors: Related to the 2D graph of the molecule.
Electronic descriptors: Such as dipole moment and partial charges.
Steric descriptors: Related to the 3D shape of the molecule (e.g., molecular volume).
Hydrophobic descriptors: Like LogP.
A statistical method, such as multiple linear regression (MLR), is then used to build an equation linking these descriptors to the observed activity (e.g., pIC50). japsonline.commdpi.com Studies on isoquinoline derivatives have successfully used QSAR to model inhibitory activity against targets like the AKR1C3 enzyme and leucine (B10760876) aminopeptidase. japsonline.comresearchgate.net For example, one QSAR model for AKR1C3 inhibitors highlighted the importance of electron-withdrawing groups at the fifth and sixth positions of the isoquinoline ring for enhancing bioactivity. japsonline.com
| Model Type | Target | R² (training set) | Q² (cross-validation) | R² (test set) | Reference |
|---|---|---|---|---|---|
| CoMFA | Anti-gastric cancer | 0.931 | 0.625 | 0.875 | mdpi.com |
| CoMSIA | PARP-1 Inhibitors | 0.940 | 0.619 | 0.871 | rsc.org |
| MLR | AChE Inhibitors | 0.701 | 0.638 | 0.760 | mdpi.com |
| CoMFA | Anti-MRSA | 0.938 | N/A | N/A | nih.gov |
Conformational Dynamics and Stereochemical Influences on Activity
The biological activity of a molecule is not only determined by its 2D structure but also by its 3D shape and flexibility, known as conformational dynamics. scribd.com A molecule can exist in various temporary shapes, or conformations, due to rotation around single bonds. scribd.com Some conformations may be more energetically stable than others, and typically only one or a few "bioactive conformations" are responsible for binding to a biological target. scielo.org.mx
Conformational analysis investigates the energy changes as a molecule rotates around its bonds to identify the most stable conformations. scribd.com For a molecule like this compound, key rotational bonds would include the one connecting the methoxy group to the isoquinoline ring. Computational methods can calculate the potential energy profile for these rotations, revealing energy minima (stable conformers) and energy barriers (transition states). scielo.org.mxethz.ch
The stereochemistry, or the fixed 3D arrangement of atoms, is also critical. The presence of chiral centers can lead to enantiomers or diastereomers, which can have vastly different biological activities. Computational modeling helps to understand how these different stereoisomers interact differently with a chiral biological target, such as an enzyme's active site. For instance, conformational analysis can reveal that one stereoisomer can adopt the required bioactive conformation while the other cannot due to steric clashes. ethz.ch
Application in Predicting and Interpreting Target Selectivity
A major challenge in drug design is achieving target selectivity—designing a molecule that binds strongly to the intended therapeutic target but weakly or not at all to other, off-target proteins. nih.govacs.org Poor selectivity can lead to unwanted side effects. Computational approaches are crucial for predicting and understanding the structural basis of selectivity. acs.org
For isoquinoline derivatives, which are often developed as kinase inhibitors, selectivity is paramount due to the high degree of similarity in the ATP binding pockets across the human kinome. nih.gov Computational methods can predict selectivity by:
Comparative Docking: Docking a ligand into the active sites of both the desired target and key off-targets. A significant difference in the calculated binding scores can suggest selectivity.
Structural Analysis: Identifying subtle differences in the amino acid composition or flexibility of binding sites between the target and off-targets. nih.govacs.org For example, the selectivity of certain isoquinoline derivatives for ROCK-1 kinase over other kinases was attributed to interactions with five key residues in the binding pocket. nih.gov
Target Prediction: Using ligand-based methods to screen a compound against a database of known biological targets to predict its most likely protein partners. A recent study used this approach to identify acetylcholinesterase as a probable target for a library of novel thiazolo[5,4-c]isoquinoline derivatives. researchgate.net
These computational predictions help chemists to design modifications that exploit these subtle differences, for example, by adding a functional group that forms a favorable interaction with a residue present only in the desired target or creates a steric clash in the off-target. acs.org
Emerging Research Directions and Future Perspectives
Innovations in Synthetic Methodologies for Enhanced Diversity
The development of novel and efficient synthetic routes is crucial for generating a diverse library of 3-methoxyisoquinolin-5-amine analogues for biological screening. Recent advancements in synthetic organic chemistry offer promising avenues to functionalize the isoquinoline (B145761) core at various positions.
Modern synthetic approaches for isoquinoline synthesis include:
Metal-Catalyzed Cyclization Reactions: Transition-metal-catalyzed reactions, such as those involving rhodium(III) and palladium, have become powerful tools for constructing the isoquinoline nucleus. mdpi.comresearchgate.net These methods often proceed via C-H activation, allowing for the annulation of readily available starting materials under relatively mild conditions. mdpi.comresearchgate.net For instance, Rh(III)-catalyzed [4+2] annulation of benzamides with internal alkynes provides a regioselective pathway to isoquinolone derivatives, which can be further transformed into functionalized isoquinolines. mdpi.com
Microwave-Assisted Synthesis: Microwave irradiation has been shown to accelerate reaction times and improve yields in the synthesis of isoquinoline derivatives. rsc.orgnih.gov This technique is particularly useful for rapid library synthesis. A notable example is the microwave-assisted, n-Bu4NI (TBAI) catalyzed radical cascade cyclization of vinyl isocyanides with β,γ-unsaturated ketoximes to produce isoxazoline-functionalized isoquinolines. rsc.org
One-Pot, Multi-Component Reactions: These reactions allow for the assembly of complex molecules from simple precursors in a single step, increasing efficiency and reducing waste. organic-chemistry.org Sequential coupling-imination-annulation reactions of ortho-bromoarylaldehydes and terminal alkynes with ammonium (B1175870) acetate (B1210297) under microwave irradiation is one such example that yields various substituted isoquinolines. organic-chemistry.org
Metal-Free Synthesis: The development of metal-free synthetic routes is an important goal for sustainable chemistry. rsc.orgresearchgate.net A metal-free, one-pot intramolecular transannulation of 1-sulfonyl-4-(2-aminomethylphenyl)-1,2,3-triazoles has been developed for the facile synthesis of 3-aminoisoquinolines. rsc.orgresearchgate.netrsc.org
These innovative synthetic strategies provide the necessary tools to create a wide array of this compound derivatives with diverse substituents, which is essential for exploring their structure-activity relationships (SAR).
Advanced Phenotypic and Target-Based Screening Paradigms
Identifying the biological targets and therapeutic potential of novel this compound analogues requires sophisticated screening methodologies. Both phenotypic and target-based approaches play crucial roles in this process.
Phenotypic Screening: This approach involves testing compounds in cell-based or whole-organism models to identify molecules that produce a desired physiological effect, without prior knowledge of the specific molecular target. mdpi.comnih.gov Phenotypic screening is particularly valuable for discovering first-in-class drugs with novel mechanisms of action. nih.govplengegen.com For instance, a high-content phenotypic screen for nascent tau prion formation identified a 4-piperazine isoquinoline compound as a hit. exlibrisgroup.com
Target-Based Screening: In contrast, target-based screening involves testing compounds against a specific, validated biological target, such as an enzyme or receptor. researchgate.netfrontiersin.org This approach is often more direct and allows for the rational design of compounds with improved potency and selectivity. researchgate.net Virtual high-throughput screening of natural compounds against specific enzymes like falcipain-2 and falcipain-3 has been successfully employed to identify potent inhibitors. frontiersin.org
The integration of both screening paradigms can be highly effective. Hits from phenotypic screens can be further investigated using target identification methods to elucidate their mechanism of action. nih.gov
Discovery of Novel Biological Activities and Therapeutic Applications
The isoquinoline scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a broad spectrum of pharmacological activities. nih.govsemanticscholar.orgnih.gov Research into this compound and its analogues is uncovering new therapeutic possibilities.
Potential therapeutic applications for isoquinoline derivatives include:
Anticancer Activity: Many isoquinoline alkaloids have demonstrated anticancer properties by targeting various cellular processes, including microtubule dynamics and protein synthesis. semanticscholar.orgamerigoscientific.com Some derivatives have been shown to inhibit cell proliferation and induce apoptosis in cancer cells. nih.gov
Antimicrobial Activity: Isoquinoline derivatives have been investigated for their activity against a range of pathogens, including bacteria and mycobacteria. amerigoscientific.comfrontiersin.orgnih.govnih.gov Some C-1 substituted tetrahydroisoquinolines exhibit antimycobacterial activity and can synergize with existing antitubercular drugs. frontiersin.orgnih.govnih.gov
Neuroprotective Effects: Certain isoquinoline derivatives have shown potential in models of neurodegenerative diseases by interacting with neurotransmitter systems and protecting neuronal cells from damage.
Anti-inflammatory Activity: The anti-inflammatory potential of isoquinoline derivatives is another area of active investigation. semanticscholar.orgamerigoscientific.com
Kinase Inhibition: The isoquinoline scaffold is a key component in many kinase inhibitors, which are crucial in cancer therapy. nih.gov
The diverse biological activities of isoquinoline derivatives highlight the potential of the this compound core in developing new treatments for a variety of diseases.
Systems Biology Approaches for Comprehensive Mechanistic Insight
To fully understand the biological effects of this compound analogues, a systems-level perspective is essential. Systems biology integrates data from various "-omics" technologies (genomics, transcriptomics, proteomics, and metabolomics) to model and understand complex biological systems. nih.govresearchgate.net
Systems biology can contribute to the study of isoquinoline derivatives by:
Elucidating Biosynthetic Pathways: Systems biology approaches have been instrumental in unraveling the complex biosynthetic pathways of plant isoquinoline alkaloids (PIAs), enabling metabolic engineering to increase their production. nih.govresearchgate.netnih.gov
Identifying Drug Targets and Off-Targets: By analyzing global changes in gene expression, protein levels, or metabolite profiles in response to a compound, researchers can identify not only the intended target but also potential off-target effects. nih.gov
Understanding Mechanisms of Action: Integrating multi-omics data can provide a comprehensive picture of the cellular pathways and networks affected by a compound, offering deeper insights into its mechanism of action. nih.gov
These approaches can help to predict potential toxicities and guide the optimization of lead compounds.
Rational Design of Next-Generation this compound Analogues
The insights gained from synthetic innovations, advanced screening, and systems biology converge in the rational design of next-generation this compound analogues with improved therapeutic profiles. Rational drug design utilizes knowledge of a drug's biological target and mechanism of action to design more potent, selective, and safer drugs. scribd.combbau.ac.in
Key strategies in the rational design of novel analogues include:
Structure-Activity Relationship (SAR) Studies: SAR studies are fundamental to understanding how chemical structure relates to biological activity. By systematically modifying the this compound scaffold and evaluating the effects on activity, researchers can identify key structural features required for potency and selectivity. vulcanchem.com
Computational Modeling: Computer-aided drug design (CADD) techniques, such as molecular docking and molecular dynamics simulations, can be used to predict how a compound will bind to its target and to guide the design of new analogues with improved binding affinity. mdpi.com
Fragment-Based Drug Discovery (FBDD): FBDD is a method where small chemical fragments are screened for binding to a target, and then grown or linked together to create a more potent lead compound. researchoutreach.org
By combining these approaches, researchers can design and synthesize novel this compound derivatives with enhanced therapeutic potential and a reduced risk of adverse effects.
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing and purifying 3-Methoxyisoquinolin-5-amine?
- Synthesis : Utilize nucleophilic substitution or cyclization reactions, common in isoquinoline derivatives. For example, introduce the methoxy group via alkoxylation using potassium carbonate and methyl iodide under reflux conditions. Optimize reaction time and temperature to maximize yield .
- Purification : Employ column chromatography with polar solvents like acetonitrile or methanol for elution. Pool fractions showing high purity via TLC or HPLC analysis, followed by solvent removal under reduced pressure .
- Key Parameters : Monitor pH during synthesis (neutral to slightly basic) and use inert atmospheres (e.g., nitrogen) to prevent oxidation .
Q. How can the structural identity and purity of this compound be verified?
- Structural Confirmation : Use H-NMR and C-NMR to assign protons and carbons, respectively. IR spectroscopy identifies functional groups (e.g., amine N–H stretches at ~3445 cm) .
- Purity Assessment : HPLC with UV detection (λ = 254 nm) or mass spectrometry (ESI-MS) for quantitative analysis. Purity >98% is typical for research-grade compounds .
- Crystallography : Single-crystal X-ray diffraction for unambiguous structural determination, if crystallizable .
Advanced Research Questions
Q. How should researchers address contradictions in reported biological activities of this compound derivatives?
- Systematic Review : Apply PRISMA guidelines to aggregate data from peer-reviewed studies, assessing biases and experimental variability (e.g., cell line differences, assay protocols) .
- Dose-Response Validation : Replicate studies using standardized assays (e.g., MTT for cytotoxicity) across multiple models. Cross-validate with orthogonal methods like flow cytometry .
- Meta-Analysis : Use statistical tools (e.g., RevMan) to quantify effect sizes and heterogeneity. Report confidence intervals to highlight discrepancies .
Q. What experimental strategies are effective for structure-activity relationship (SAR) studies of this compound?
- Substituent Variation : Synthesize analogs with modifications at positions 3 (methoxy) and 5 (amine). For example, replace methoxy with ethoxy or halogens to assess electronic effects .
- Biological Screening : Test derivatives against target enzymes (e.g., kinases) using fluorescence polarization or SPR for binding affinity. Correlate IC values with structural features .
- Computational Modeling : Generate QSAR models using descriptors like logP, polar surface area, and H-bond donors. Validate with leave-one-out cross-validation .
Q. Which computational methods predict the interaction of this compound with biological targets?
- Molecular Docking : Use AutoDock Vina or Schrödinger Glide to simulate binding to protein active sites (e.g., PARP-1 or topoisomerases). Prioritize poses with favorable ΔG values .
- Molecular Dynamics (MD) : Run 100-ns simulations (GROMACS/AMBER) to assess complex stability. Analyze RMSD, hydrogen bonding, and binding free energy (MM/PBSA) .
- Pharmacophore Mapping : Identify critical interaction points (e.g., hydrogen bonds with catalytic residues) using Phase or MOE .
Safety and Handling
- Storage : Store at 2–8°C in amber vials to prevent photodegradation. For long-term storage (<6 months), use -80°C under argon .
- Toxicity : Acute toxicity data are limited; handle using PPE (gloves, lab coat) and conduct reactions in fume hoods .
- Decomposition : Avoid strong oxidizers (e.g., HNO) to prevent hazardous byproducts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
